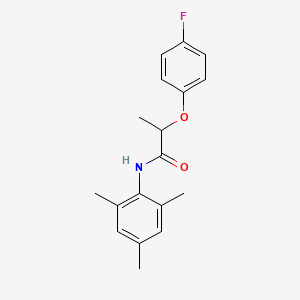![molecular formula C17H20N2O3S B4724379 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide](/img/structure/B4724379.png)
4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide
Descripción general
Descripción
4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 signaling pathway. This pathway plays a crucial role in various cellular processes, including cell migration, proliferation, and survival. ESI-09 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide targets the RAC1 signaling pathway, which plays a crucial role in various cellular processes. RAC1 is a small GTPase that regulates actin cytoskeleton dynamics, cell migration, and cell adhesion. 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide inhibits RAC1 activation by binding to its guanine nucleotide exchange factor (GEF), Tiam1. This leads to the inhibition of downstream signaling pathways, resulting in various cellular effects.
Biochemical and Physiological Effects:
4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cell migration, proliferation, and survival. In cancer cells, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide inhibits the growth and metastasis of cancer cells by inhibiting cell migration and invasion. In inflammation, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide inhibits the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In neurodegenerative disorders, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide protects neurons from oxidative stress and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has several advantages for lab experiments, including its high purity and stability. It is also easy to use and can be administered in various forms, including cell culture and animal models. However, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has some limitations, including its specificity for the RAC1 signaling pathway, which may limit its use in certain applications. It is also important to note that 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide may have off-target effects, which should be carefully considered when interpreting experimental results.
Direcciones Futuras
There are several future directions for the study of 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide, including its potential therapeutic applications in various diseases. In cancer, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide could be further studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. In inflammation, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide could be studied for its potential use in treating chronic inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorders, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide could be further studied for its potential use in treating Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and potential off-target effects of 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide.
Aplicaciones Científicas De Investigación
4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. In cancer, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and pancreatic cancer cells. Inflammation is another area where 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has shown promising results, as it can inhibit the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
4-(ethylsulfonylamino)-N-[(4-methylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-23(21,22)19-16-10-8-15(9-11-16)17(20)18-12-14-6-4-13(2)5-7-14/h4-11,19H,3,12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUECZAQVVWTQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorobenzyl)thio]-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4724300.png)
![N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B4724306.png)
![N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4724307.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4724324.png)
![6-(2-chlorobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4724325.png)
![6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4724329.png)
![ethyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4724335.png)
![4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4724340.png)
![N-(3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4724350.png)
![2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B4724358.png)
![N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4724363.png)
![5-oxo-N-pentyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4724368.png)

![N~2~-1,3-benzodioxol-5-yl-N~1~-[3-(dimethylamino)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724373.png)